Cas no 2138357-09-0 (3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one)

3,3-Dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one is a specialized organic compound featuring a 1-methylimidazole core linked to a dimethoxy-substituted propanone moiety. This structure imparts unique reactivity, making it a valuable intermediate in synthetic chemistry, particularly for the preparation of heterocyclic compounds and pharmaceutical building blocks. The presence of the dimethoxy group enhances stability while allowing further functionalization under controlled conditions. Its well-defined molecular architecture ensures consistent performance in reactions such as nucleophilic additions or cyclizations. Suitable for research and industrial applications, this compound offers precise control in complex syntheses, contributing to the development of biologically active molecules and advanced materials.
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one structure
2138357-09-0 structure
Product name:3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one
CAS No:2138357-09-0
MF:C9H14N2O3
MW:198.219062328339
CID:6421740
PubChem ID:165474324

3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one
    • 2138357-09-0
    • EN300-1127605
    • Inchi: 1S/C9H14N2O3/c1-11-5-7(10-6-11)8(12)4-9(13-2)14-3/h5-6,9H,4H2,1-3H3
    • InChI Key: CMJPMNQJRHHXBJ-UHFFFAOYSA-N
    • SMILES: O(C)C(CC(C1=CN(C)C=N1)=O)OC

Computed Properties

  • Exact Mass: 198.10044231g/mol
  • Monoisotopic Mass: 198.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.4Ų
  • XLogP3: -0.2

3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1127605-10.0g
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one
2138357-09-0
10g
$5774.0 2023-06-09
Enamine
EN300-1127605-10g
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one
2138357-09-0 95%
10g
$4545.0 2023-10-26
Enamine
EN300-1127605-0.5g
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one
2138357-09-0 95%
0.5g
$1014.0 2023-10-26
Enamine
EN300-1127605-0.05g
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one
2138357-09-0 95%
0.05g
$888.0 2023-10-26
Enamine
EN300-1127605-1.0g
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one
2138357-09-0
1g
$1343.0 2023-06-09
Enamine
EN300-1127605-5.0g
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one
2138357-09-0
5g
$3894.0 2023-06-09
Enamine
EN300-1127605-1g
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one
2138357-09-0 95%
1g
$1057.0 2023-10-26
Enamine
EN300-1127605-0.1g
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one
2138357-09-0 95%
0.1g
$930.0 2023-10-26
Enamine
EN300-1127605-2.5g
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one
2138357-09-0 95%
2.5g
$2071.0 2023-10-26
Enamine
EN300-1127605-0.25g
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one
2138357-09-0 95%
0.25g
$972.0 2023-10-26

3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one Related Literature

Additional information on 3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one

3,3-Dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one: A Comprehensive Overview

3,3-Dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one, also known by its CAS number 2138357-09-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazolone derivatives, which have been extensively studied for their potential applications in drug design and materials science. The structure of this compound is characterized by a central ketone group attached to an imidazole ring, with two methoxy groups at the 3-position of the propanone moiety. This unique arrangement imparts distinctive chemical properties and reactivity, making it a valuable molecule for further exploration.

The synthesis of 3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one typically involves multi-step organic reactions, often utilizing imidazole derivatives as starting materials. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have employed microwave-assisted synthesis to accelerate the formation of the imidazolone core, significantly reducing reaction times while maintaining high yields. Such methodologies highlight the importance of continuous innovation in synthetic chemistry to meet the demands of modern drug discovery.

In terms of chemical properties, 3,3-dimethoxy-propanone exhibits notable stability under physiological conditions, which is a desirable trait for potential therapeutic agents. The presence of the methoxy groups enhances solubility in polar solvents and contributes to its bioavailability. Furthermore, the imidazole ring is known for its ability to form hydrogen bonds, which can influence the compound's interactions with biological targets such as enzymes or receptors. Recent studies have demonstrated that this compound shows moderate inhibitory activity against certain kinases, suggesting its potential as a lead compound in anti-cancer drug development.

The application of computational chemistry tools has greatly enhanced our understanding of the molecular properties of 2138357-09-0. Molecular modeling studies have revealed that the compound's conformational flexibility allows it to adopt various orientations when binding to target proteins. This flexibility is crucial for optimizing drug-target interactions and improving therapeutic efficacy. Additionally, quantum chemical calculations have provided insights into the electronic structure of the molecule, shedding light on its reactivity and stability under different conditions.

In conclusion, 3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one represents a promising compound with diverse applications in both academic research and industrial settings. Its unique structure and favorable chemical properties make it an attractive candidate for further investigation in drug discovery and materials science. As research continues to uncover new insights into its potential uses, this compound will undoubtedly play a pivotal role in advancing our understanding of organic chemistry and its practical applications.

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